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Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-

Cat. No.: B12804205
CAS No.: 102434-10-6
M. Wt: 274.74 g/mol
InChI Key: LRYHHSMHRHLJER-UHFFFAOYSA-N
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Description

Overview of Urea (B33335) Functional Group Significance in Medicinal Chemistry and Chemical Biology

The urea functional group is a privileged scaffold in medicinal chemistry and chemical biology due to its unique structural and electronic properties. prepchem.com Its ability to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with biological targets such as proteins and enzymes. chemeo.combldpharm.com This dual hydrogen-bonding capability is fundamental to the molecular recognition processes that underpin the biological activity of many therapeutic agents. sigmaaldrich.com Consequently, the urea moiety has been incorporated into a multitude of clinically approved drugs and experimental compounds to enhance their potency, selectivity, and pharmacokinetic profiles. epa.govnih.gov

In the realm of chemical biology, urea derivatives are instrumental as chemical probes for elucidating complex cellular processes. These molecular tools are designed to interact with specific biological targets in their native cellular environment, allowing researchers to modulate and study protein function in a controlled manner. The development of such probes has been crucial for target validation in drug discovery, providing insights into the roles of various proteins in health and disease. The synthetic tractability of urea compounds further allows for the introduction of reporter tags, such as fluorescent labels or biotin, creating sophisticated probes for advanced biological applications like microscopy and proteomic analysis.

Historical Context of Chloroethylurea Derivatives in Chemical Research

The exploration of chloroethylurea derivatives in chemical research has a significant history, particularly in the field of oncology. These compounds are a class of "soft" alkylating agents, a term that reflects their relative reactivity towards different nucleophiles. Their design was influenced by earlier, more aggressive alkylating agents used in chemotherapy. The rationale behind developing chloroethylureas was to create compounds with a more controlled and potentially more selective mode of action.

Early research into 1-aryl-3-(2-chloroethyl)ureas involved their synthesis and subsequent screening for cytotoxic and antineoplastic activities. These studies demonstrated that certain derivatives could inhibit the growth of tumor cells in vitro and extend the survival time in animal models. A key feature of some of these early chloroethylureas was their reduced mutagenicity compared to established anticancer drugs like CCNU, highlighting a potential for a better safety profile. This initial research laid the groundwork for further investigation into the mechanism of action and the structure-activity relationships of this class of compounds, driving the synthesis of new analogues with improved properties.

Structural Class and Unique Features of 1-(2-Biphenylyl)-3-(2-chloroethyl)urea within the Urea Family

1-(2-Biphenylyl)-3-(2-chloroethyl)urea is an unsymmetrically substituted urea derivative. Its structure is characterized by the presence of a biphenyl (B1667301) group attached to one nitrogen of the urea scaffold and a 2-chloroethyl group on the other. This specific arrangement of substituents places it within a distinct class of aryl chloroethylureas and imparts a unique combination of structural features.

The biphenyl moiety is a bulky, hydrophobic group that can significantly influence the compound's interaction with biological macromolecules, potentially through pi-stacking or hydrophobic interactions. The 2-chloroethyl group, on the other hand, is a reactive electrophilic component. This group can undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which can then alkylate nucleophilic sites on biomolecules such as DNA and proteins. This reactivity is a hallmark of many chloroethyl-containing compounds used in chemical biology and medicinal chemistry.

The combination of the large, aromatic biphenyl group and the reactive chloroethyl tail on a central urea linker suggests that 1-(2-biphenylyl)-3-(2-chloroethyl)urea may possess unique biological activities and selectivities compared to other chloroethylureas. The physicochemical properties of this compound are summarized in the table below.

Physicochemical Properties of 1-(2-Biphenylyl)-3-(2-chloroethyl)urea

PropertyValue
Molecular FormulaC15H15ClN2O epa.gov
Average Mass274.75 g/mol epa.gov
Monoisotopic Mass274.087291 g/mol epa.gov
CAS Number102434-10-6 epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15ClN2O B12804205 Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)- CAS No. 102434-10-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102434-10-6

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2-phenylphenyl)urea

InChI

InChI=1S/C15H15ClN2O/c16-10-11-17-15(19)18-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19)

InChI Key

LRYHHSMHRHLJER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NCCCl

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Chloroethylurea Derivatives

Alkylation Mechanisms of Chloroethylurea Moiety with Biological Targets

The chloroethylurea moiety is a reactive chemical structure capable of forming covalent bonds with biological macromolecules. This alkylating activity is central to its biological effects.

Certain 1-aryl-3-(2-chloroethyl)ureas (CEUs) have been identified as antineoplastic agents that can disrupt the cellular cytoskeleton. nih.gov The mechanism for this disruption involves the covalent binding of the CEU molecule to β-tubulin, a subunit of microtubules.

This binding can occur on specific amino acid residues. For instance, studies on prototypical CEUs have shown that they can alkylate Cysteine-239 or acylate Glutamate-198 of β-tubulin. mdpi.com The modification of these residues, located near the colchicine-binding site, interferes with the normal dynamics of microtubule assembly and disassembly. mdpi.com This disruption of the microtubule network can lead to an arrest of the cell cycle, contributing to the cytotoxic effects of these compounds. nih.gov

While some CEUs have demonstrated potent cytotoxicity, others have been found to be non-mutagenic in specific assays. nih.gov For example, 4-tert-butyl-(3-(2-chloroethyl) ureido) benzene (B151609) showed significant cytotoxic activity but no mutagenicity in tests using various S. typhimurium strains. nih.gov

Table 1: Cytotoxicity of Selected 1-Aryl-3-(2-chloroethyl)urea (CEU) Derivatives

CompoundCell LineID50 (µM)
Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrateLoVo28
4-tert-butyl (3-(2-chloroethyl) ureido) benzeneLoVo4
Chlorambucil (Reference)LoVo21
CCNU (Reference)LoVo45

ID50 represents the dose required to inhibit cell growth by 50%. Data sourced from a study on LoVo cells. nih.gov

Chloroethylating agents are known to exert cytotoxic effects by inducing damage to DNA. These agents can react with nucleophilic sites on DNA bases, leading to the formation of covalent adducts. nih.gov Specifically, the 2-chloroethyl group can be transferred to guanine (B1146940) bases within the DNA structure. nih.gov

This alkylation can result in a variety of DNA lesions, including the formation of alkaline-labile sites and DNA strand breaks. nih.govnih.gov Such damage can interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The enhancement of DNA damage can be potentiated by factors that alter DNA structure, such as the depletion of polyamines. nih.gov For example, pretreatment of cells with α-difluoromethylornithine, which depletes polyamines, has been shown to increase the DNA damage induced by the chloroethylating agent 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.gov

Modulation of Enzymatic Activity by Urea (B33335) Scaffolds

The urea scaffold is a key pharmacophore found in many potent enzyme inhibitors. Its ability to mimic substrates and interact with active site residues makes it a valuable component in drug design.

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, which are important signaling molecules in inflammation and blood pressure regulation. nih.govnih.gov The inhibition of sEH is a therapeutic strategy for managing inflammation and pain. mdpi.com

1,3-disubstituted ureas have been identified as a class of potent sEH inhibitors. nih.gov The urea moiety is thought to mimic the transition state of epoxide hydrolysis, allowing it to bind competitively to the enzyme's active site. nih.gov The potency of these inhibitors is influenced by the nature of the substituents on the urea nitrogens, with hydrophobic groups generally enhancing activity. nih.gov For potent inhibition, it has been observed that at least one hydrogen atom on one of the urea nitrogens is necessary. nih.gov

Table 2: sEH Inhibitory Activity of Representative Urea Derivatives

CompoundEnzyme SourceIC50 (nM)
1-Adamantyl-3-cyclohexyl ureaMurine sEH70
1,3-Dicyclohexyl ureaMurine sEH2000
trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)Not Specified1.3
cis-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid (c-AUCB)Not Specified0.89

IC50 represents the concentration of inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. nih.gov Inhibition of FAAH leads to increased levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects. nih.gov

Aryl urea derivatives have been developed as potent and selective FAAH inhibitors. nih.gov These compounds can act as irreversible inhibitors by covalently modifying the catalytic serine residue in the FAAH active site through carbamylation. nih.gov The biphenyl-3-yl carbamic acid cyclohexyl ester (URB597) is a well-studied example of a carbamate-based FAAH inhibitor, demonstrating the utility of this chemical class in targeting FAAH. nih.govnih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.gov It is produced by various bacteria and is associated with several pathological conditions, making it a target for inhibitor development. nih.govresearchgate.net

Urea derivatives and structurally related compounds, such as thioureas, are known to be effective urease inhibitors. nih.gov These compounds can act as competitive inhibitors, likely by interacting with the nickel ions in the enzyme's active site. researchgate.net The inhibitory potency of these derivatives can be modulated by the substituents on the urea or thiourea (B124793) core. For example, in a series of tryptamine-based urea derivatives, substitutions on the phenyl ring were shown to influence the urease inhibitory activity. nih.gov

Table 3: Urease Inhibitory Activity of Selected Urea/Thiourea Derivatives of Tryptamine

Compound (Tryptamine Derivative)IC50 (µM)
N-(o-methylphenyl)urea11.4 ± 0.4
N-(p-chlorophenyl)urea13.7 ± 0.9
Thiourea (Standard)21.2 ± 1.3

IC50 represents the concentration of inhibitor required to reduce enzyme activity by 50%. nih.gov

Other Enzyme Systems (e.g., Kinases like EGFR, VEGFR-2, ALK, p38; IMPDH)

Chloroethylurea derivatives have been investigated for their inhibitory activity against various enzyme systems critical to cell signaling and proliferation. The urea moiety is a key structural feature that can mimic transition states of enzymatic reactions, leading to potent inhibition. nih.gov

Kinase Inhibition:

The epidermal growth factor receptor (EGFR) is a crucial member of the protein kinase family that plays a significant role in tumor cell growth. nih.gov Its overexpression is a prognostic factor in many cancers, making it a key therapeutic target. nih.gov Thieno[2,3-d]pyrimidine (B153573) derivatives, which can incorporate a urea or similar moiety, have been designed as EGFR inhibitors. nih.gov For instance, certain thieno[2,3-d]pyrimidine derivatives have shown inhibitory partialities against wild-type EGFR (EGFRWT) and the mutant EGFRT790M. nih.gov One such derivative demonstrated 2.5 times greater safety against normal cell lines compared to erlotinib. nih.gov

The design of these inhibitors often involves creating a monocyclic structural template that can act as a bioisostere for a bicyclic structure, a feat achieved through the formation of resonance-assisted intramolecular hydrogen bonds involving the urea functionality. nih.gov This strategy can enhance properties like permeability and solubility. nih.gov

While specific data on "Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-" is limited in the provided search results, the general principles of urea-based kinase inhibition suggest its potential to interact with the ATP-binding site of kinases like EGFR, VEGFR-2, ALK, and p38. The urea group can form critical hydrogen bonds within the active site, contributing to the inhibitory activity. nih.gov

IMPDH Inhibition:

Inosine monophosphate dehydrogenase (IMPDH) is another enzyme target for which urea derivatives have been considered. The ability of the urea moiety to participate in key binding interactions makes it a valuable component in the design of IMPDH inhibitors.

Interaction with Cellular Processes and Pathways

Chloroethylurea derivatives can significantly impact fundamental cellular processes, leading to the arrest of the cell cycle and the inhibition of cell proliferation.

A number of cytotoxic agents, including certain derivatives, can induce cell cycle arrest, particularly at the G2/M checkpoint. nih.govcapes.gov.br This arrest is often a response to cellular stress, such as DNA damage. nih.gov

For example, some chalcone (B49325) derivatives have been shown to induce G2/M phase cell cycle arrest in ovarian cancer cells. nih.govnih.gov This effect was associated with the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.govnih.gov The cell cycle block can be a crucial mechanism for preventing the propagation of damaged cells. nih.gov The arrest at the G2/M phase is a common cellular response to DNA damage, allowing time for repair before entry into mitosis. capes.gov.br

While the direct effect of "Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-" on the cell cycle is not detailed in the provided results, its chemical nature as a chloroethylurea suggests a potential to induce DNA damage, which could, in turn, trigger a G2/M arrest.

The antiproliferative effects of urea derivatives have been demonstrated in various cancer cell lines. nih.gov For instance, a particular urea derivative exhibited potent antiproliferative activity against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) cells, with an IC50 value of 5.3 nM for enzyme inhibitory activity. nih.gov

The antiproliferative action of these compounds is often linked to their ability to inhibit key enzymes or disrupt critical cellular pathways. For example, thieno[2,3-d]pyrimidine derivatives designed as EGFR inhibitors have shown antiproliferative effects on MCF-7 and A549 cell lines. nih.gov One of the most active members of this class inhibited these cell lines with IC50 values of 37.19 nM and 204.10 nM against EGFRWT and EGFRT790M, respectively. nih.gov

The following table summarizes the antiproliferative activities of some urea derivatives in different cell lines.

Molecular Mimicry and Transition State Analogue Behavior of Urea Derivatives

A key principle underlying the inhibitory action of many urea derivatives is the concept of molecular mimicry. youtube.com The urea functionality is particularly adept at mimicking transition states of enzymatic reactions. nih.gov

For example, in the case of soluble epoxide hydrolase (sEH), the urea moiety of an inhibitor can mimic the transition state of the epoxide ring-opening reaction. nih.gov X-ray structural studies have shown that the urea group can establish strong hydrogen bonding interactions with key amino acid residues in the enzyme's active site, such as Asp333 and Tyr381. nih.gov

Similarly, in the context of HIV-1 protease, the urea functionality in some inhibitors has been observed to mimic a flap ligand-bridging water molecule. nih.gov This mimicry allows for optimal interaction and accommodation of the inhibitor within the enzyme's active site. nih.gov

The ability of the urea group to engage in intramolecular hydrogen bonding can also be exploited to create a pseudo-ring structure. nih.gov This can result in a monocyclic template that effectively mimics a bicyclic structure, a strategy used in the design of some kinase inhibitors. nih.gov This "structural mimicry" can enhance the binding affinity and specificity of the inhibitor.

Structure Activity Relationship Sar Studies of 1 2 Biphenylyl 3 2 Chloroethyl Urea Analogues

Elucidation of Key Structural Motifs for Biological Efficacy

The biological activity of 1-(2-biphenylyl)-3-(2-chloroethyl)urea analogues is intrinsically linked to two primary structural components: the large, aromatic biphenylyl group and the reactive 2-chloroethylurea (B1347274) tail. Each plays a distinct and crucial role in the molecule's interaction with biological targets and its subsequent cellular effects.

The biphenylyl moiety is a significant contributor to the biological activity of these urea (B33335) derivatives, primarily through its involvement in non-covalent interactions that enhance binding to target proteins. Biphenyl (B1667301) groups are known to participate in π-π stacking interactions with aromatic amino acid residues within a protein's binding site, such as tyrosine or phenylalanine. nih.govresearchgate.net These interactions, which arise from the alignment of π-orbitals between the drug and the target, are crucial for stabilizing the drug-protein complex and increasing binding affinity. researchgate.net

In various classes of enzyme inhibitors, the inclusion of a biphenyl scaffold has been shown to improve potency by fitting into and forming hydrophobic interactions within the target's binding pocket. nih.gov For example, in studies of VEGFR-2 inhibitors, biphenyl urea derivatives demonstrated significant enzymatic inhibitory activity, which was attributed in part to the biphenyl group's ability to engage with the target. nih.gov This group can orient the molecule correctly within the active site, facilitating key interactions between other parts of the compound, like the urea core, and the protein. nih.govnih.gov The presence of aromatic domains, such as the biphenyl ring system, can lead to strong pi-pi stacking, which is a known factor for high-affinity molecular recognition. nih.gov

The N'-(2-chloroethyl)urea (CEU) portion of the molecule is a critical pharmacophore responsible for the compound's characteristic reactivity and potent cytotoxic effects. researchgate.net This group functions as a "soft" alkylating agent. Unlike traditional nitrogen mustards that primarily target DNA, CEUs have been shown to covalently bind to and alkylate cellular proteins, such as β-tubulin and prohibitin. researchgate.netnih.govulaval.ca This covalent modification is a key step in their mechanism of action, leading to significant cellular disruption. researchgate.netulaval.ca

The reactivity of the 2-chloroethyl group allows the molecule to form a stable bond with nucleophilic residues on its target protein, often near specific binding sites. nih.govulaval.ca This alkylation event can inhibit the protein's function, leading to downstream effects such as cell cycle arrest, typically in the G0/G1 or G2/M phase, and ultimately inducing apoptosis. nih.govnih.gov The importance of this specific moiety is highlighted by studies showing that related N-nitroso derivatives are inactive, underscoring that the 2-chloroethylurea structure is essential for the desired biological activity. nih.gov The electrophilic character of these molecules, conferred by the chloroethyl group, appears to directly enhance their antiproliferative activity. nih.gov

Impact of Substituent Modifications on Urea Scaffold Activity

Systematic modifications of the substituents on the urea scaffold, particularly on the aryl ring system, have been instrumental in defining the SAR for this class of compounds. These studies explore how changes in the size, position, and chemical nature of these substituents can fine-tune biological activity.

The nature of the substituent on the phenyl ring of N-phenyl-N'-(2-chloroethyl)ureas has a profound effect on their cytotoxic potency. Research has consistently shown that the introduction of specific alkyl or aryl groups can significantly modulate activity.

Research Findings:

SAR studies indicate that a halogen or a branched alkyl chain at the 4-position (para-position) of the phenyl ring is often required to ensure significant cytotoxicity. researchgate.net

In one study, a 4-tert-butyl substituted derivative was found to be the most cytotoxic among the tested compounds, suggesting that bulky alkyl groups at this position can enhance activity. nih.gov

Conversely, replacing the phenyl ring with a non-aromatic cyclohexyl or n-hexyl group resulted in a complete loss of inhibitory activity in some assays, demonstrating the importance of the aromatic system for binding. nih.gov

Small para-alkyl substituents generally produce inhibition, whereas larger groups like isopropyl at the same position can lead to a loss of activity, indicating a size limit for the hydrophobic pocket of the target. nih.gov

Electron-withdrawing groups, such as OCH₃, may enhance activity compared to electron-donating groups like CH₃ in certain analogue series. mdpi.com

Below is a data table summarizing the growth inhibitory activity (GI₅₀) of various N-phenyl-N'-(2-chloroethyl)urea analogues with different substituents on the phenyl ring against the M21 human melanoma cell line.

CompoundSubstituent (R) on Phenyl RingGI₅₀ (µM) on M21 CellsReference
Analogue 14-H> 100 researchgate.net
Analogue 24-CH₃20 nih.gov
Analogue 34-tert-Butyl4 nih.gov
Analogue 44-Cl11 researchgate.net
Analogue 54-F25 researchgate.net
Analogue 64-I1.4 nih.gov

The position of substituents on the aryl ring of urea derivatives is a critical determinant of biological activity, a phenomenon known as positional isomerism. Studies on various phenylurea analogues have shown that moving a substituent between the ortho (2-position), meta (3-position), and para (4-position) can lead to dramatic differences in efficacy.

Research Findings:

There is often a strong preference for para-substitution on the phenyl ring. nih.gov In a study of IDO1 inhibitors, compounds with substituents at the ortho- or meta-positions lost all inhibitory activity, while the corresponding para-substituted derivatives were potent. nih.gov

Molecular modeling suggests that the binding pocket of the target enzyme can be sterically restrictive, accommodating substituents at the para-position while clashing with those at the ortho- or meta-positions. nih.gov

However, this is not a universal rule and can be scaffold-dependent. In a series of biphenyl urea derivatives designed as VEGFR-2 inhibitors, the introduction of a methyl group at the ortho-position of the biphenyl urea was found to improve inhibitory activity. nih.gov

In other classes of compounds, linearly attached groups show greater potency compared to angularly attached ones, further highlighting that the spatial arrangement dictated by positional isomerism is key to activity. nih.gov

The following table illustrates the impact of substituent position on the inhibitory activity of phenyl urea derivatives against the IDO1 enzyme.

CompoundSubstituentPositionIC₅₀ (µM) vs IDO1Reference
Isomer 1a-CH₃ortho (2)> 50 nih.gov
Isomer 1b-CH₃meta (3)> 50 nih.gov
Isomer 1c-CH₃para (4)8.613 nih.gov
Isomer 2a-Clortho (2)> 50 nih.gov
Isomer 2b-Clmeta (3)> 50 nih.gov
Isomer 2c-Clpara (4)5.687 nih.gov

Modifying the length and terminal functional groups of alkyl chains attached to the aryl scaffold provides another avenue for optimizing biological activity. These modifications can influence physicochemical properties like solubility and lipophilicity, which in turn affect how the drug is absorbed, distributed, and interacts with its target. nih.gov

Research Findings:

In the development of N-phenyl-N'-(2-chloroethyl)ureas, attaching ω-hydroxyalkyl chains to the phenyl ring was explored to create more hydrophilic analogues. ulaval.ca

This strategy was highly successful, with several N-(ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas exhibiting potent growth inhibitory activity in the nanomolar range, an order of magnitude more potent than previous analogues. ulaval.ca

Follow-up studies investigated the importance of the terminal hydroxyl group and the chain length by comparing ω-hydroxylated chains with simple alkyl and alkoxy chains of the same length. ulaval.ca

The results confirmed that a pentyl chain (a five-carbon chain) was optimal, and the derivative with a terminal hydroxyl group was among the most potent compounds, confirming the beneficial effect of this functional group. ulaval.ca

Increasing alkyl chain length can also be used as a strategy to enhance mitochondrial uptake in certain drug delivery vectors. nih.gov

This data table shows the growth inhibitory activity (GI₅₀) of CEU analogues with different chain and functional group modifications on the HT-29 human colon carcinoma cell line.

CompoundChain Substituent at Phenyl RingChain Length (atoms)Terminal GroupGI₅₀ (µM) on HT-29 CellsReference
Chain Analogue 1-(CH₂)₄-CH₃5Alkyl (-CH₃)0.40 ulaval.ca
Chain Analogue 2-(CH₂)₄-O-CH₃6 (5C, 1O)Alkoxy (-OCH₃)0.30 ulaval.ca
Chain Analogue 3-(CH₂)₄-CH₂-OH6 (5C, 1O)Hydroxyl (-OH)0.25 ulaval.caulaval.ca
Chain Analogue 4-(CH₂)₂-CH₂-OH4 (3C, 1O)Hydroxyl (-OH)1.5 ulaval.ca
Chain Analogue 5-(CH₂)₅-CH₂-OH7 (6C, 1O)Hydroxyl (-OH)1.0 ulaval.ca

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its interaction with biological targets and, consequently, its activity. For N,N'-disubstituted ureas, the planarity of the urea moiety and the relative orientation of the substituents are key conformational features.

Studies on N-aryl-N'-alkyl ureas have revealed the existence of different conformational isomers, primarily the trans-trans and cis-trans forms. researchgate.netnih.gov The trans-trans conformation is generally considered to be the more stable arrangement for many N,N'-diarylureas in both solid state and solution. nih.gov However, the introduction of N-alkylation can significantly influence this preference. For instance, in N-phenyl-N'-cyclopentyl ureas, both trans-trans and cis-trans conformations can coexist with similar energy levels. researchgate.netnih.gov The cis-trans conformation can be further stabilized by the formation of an internal hydrogen bond. researchgate.netnih.gov

Design Principles for Optimized Urea-Based Agents

The systematic exploration of SAR in 1-(2-biphenylyl)-3-(2-chloroethyl)urea analogues has illuminated several key principles for designing more potent and selective agents. These principles are centered around the modification of the aromatic moiety, the urea linker, and the alkylating chloroethyl group.

Aromatic urea derivatives, including N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have demonstrated significant anticancer activity, often by acting as tubulin polymerization inhibitors. nih.goveurekaselect.comeurekaselect.com The nature and position of substituents on the aromatic ring play a critical role in modulating this activity. The biphenyl group in the parent compound is a key feature, and modifications to this moiety can significantly impact potency. For instance, in a series of biphenyl urea derivatives designed as VEGFR-2 inhibitors, the substitution pattern on the biphenyl scaffold was crucial for activity. researchgate.net

The urea functionality itself is a cornerstone of the biological activity of these compounds. It acts as a rigid linker and a hydrogen bond donor-acceptor, facilitating strong interactions with biological targets. nih.gov The integrity of the urea moiety is often essential, as replacing it with a more flexible linker can lead to a significant decrease in activity.

The 2-chloroethyl group is a well-known alkylating function, capable of forming covalent bonds with nucleophilic residues on target proteins, such as tubulin. nih.gov This covalent interaction can lead to irreversible inhibition and enhanced potency. However, the reactivity of this group must be carefully tuned to avoid off-target effects.

Based on these observations, the following design principles can be proposed for the optimization of urea-based agents:

Aromatic Ring Substitution: The biphenyl moiety is a key pharmacophore. Exploration of different substitution patterns on both phenyl rings with electron-donating or electron-withdrawing groups can modulate binding affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies on biphenyl derivatives have shown that features like H-bond acceptors and aromatic rings are important for activity. nih.gov

Conformational Rigidity: Maintaining a degree of conformational rigidity through the urea linker is crucial. The introduction of groups that can form intramolecular hydrogen bonds may help to stabilize a bioactive conformation. researchgate.netnih.gov

Modulation of Alkylating Potential: While the 2-chloroethyl group provides a mechanism for covalent modification, its reactivity can be fine-tuned. For example, altering the electronic properties of the aromatic ring can influence the electrophilicity of the chloroethyl group.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved pharmacokinetic or pharmacodynamic properties. For example, in some kinase inhibitors, the distal aromatic ring has been successfully replaced with bioisosteres while preserving the central urea moiety.

The following tables present data from studies on related urea derivatives, illustrating the impact of structural modifications on biological activity.

Table 1: Antiproliferative Activity of N-Aryl-N'-(2-chloroethyl)urea Analogues

CompoundAromatic MoietyCell LineGI50 (µM)
1 4-tert-ButylphenylLoVo4
2 4-MethylphenylLoVo20
3 PhenylLoVo28

Data sourced from a study on 1-aryl-3-(2-chloroethyl)urea derivatives. researchgate.net

Table 2: Cytostatic Activity of Proflavine (B1679165) Urea Derivatives

CompoundSubstituent on UreaCancer Cell LineGI50 (µM)
11b AzepylHCT-1160.44
11c PhenylHCT-1160.23
11f PhenylethylHCT-1160.35
11j HexylHCT-1160.36

Data sourced from a study on biologically active proflavine ureas. nih.gov

Table 3: Antimicrobial Activity of Biphenyl (Bis)urea Derivatives

CompoundSubstituentBacterial StrainMIC (µg/mL)
11b 4-ChlorophenylP. aeruginosa3.125
11d 4-NitrophenylS. aureus6.25
11e 2,4-DichlorophenylE. coli3.125

Data sourced from a study on biphenyl backbone-based (bis)urea and (bis)thiourea derivatives. tandfonline.com

These data underscore the significant influence of the substituents on the biological activity of urea-based compounds. By systematically applying these design principles and leveraging a deep understanding of the SAR, the development of next-generation urea-based therapeutic agents with enhanced efficacy and safety profiles is an achievable goal.

Computational Chemistry and Theoretical Investigations of 1 2 Biphenylyl 3 2 Chloroethyl Urea

Quantum Chemical Calculations of Molecular Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. ekb.eg For derivatives like 1-(2-biphenylyl)-3-(2-chloroethyl)urea, methods such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set are commonly used to achieve a balance between accuracy and computational cost. scivisionpub.com

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. scivisionpub.com A smaller energy gap suggests higher chemical reactivity. scivisionpub.com In a study of structurally related di-ortho-substituted halogenated biphenyls, these parameters were calculated to illustrate their electronic behavior. scivisionpub.com

Table 1: Example Quantum Chemical Parameters for a Halogenated Biphenyl (B1667301) (M-1)

This table presents data for an analogous compound to illustrate the outputs of quantum chemical calculations.

Parameter Value (eV)
HOMO Energy (EH) -6.78
LUMO Energy (EL) -1.26
Energy Gap (ΔE) 5.52
Ionization Potential (I) 6.78
Electron Affinity (A) 1.26
Chemical Hardness (η) 2.76
Electronegativity (χ) 4.02

Data sourced from a study on di-ortho-substituted halogenated biphenyls. scivisionpub.com

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom within a molecule. scivisionpub.com This analysis helps in understanding the electrostatic potential and identifying the electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity. researchgate.net For 1-(2-biphenylyl)-3-(2-chloroethyl)urea, the charge distribution would reveal the polarity across the urea (B33335) bridge and the chloroethyl group. Typically, in such structures, carbon atoms bonded to electronegative atoms like oxygen, nitrogen, and chlorine exhibit a more positive charge, while the electronegative atoms themselves carry a negative charge. scivisionpub.comresearchgate.net Hydrogen atoms generally show a positive charge. scivisionpub.com This distribution of charges is fundamental to how the molecule interacts with other molecules, including potential biological receptors.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, which is typically a protein or enzyme. nih.govscienceopen.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. scienceopen.comnih.gov Software like AutoDock and Discovery Studio are commonly used for these simulations. nih.gov

Docking simulations for 1-(2-biphenylyl)-3-(2-chloroethyl)urea would involve placing the molecule into the active site of a selected protein target. The process generates multiple possible binding poses, which are then ranked by a scoring function to estimate the binding affinity. scienceopen.com The analysis of the best-ranked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For instance, studies on other biphenyl-based ligands have shown that the biphenyl core often engages in hydrophobic interactions and can stack with aromatic residues like tyrosine in a binding pocket. unifi.it The urea moiety is a classic hydrogen bond donor and acceptor, likely forming crucial hydrogen bonds with residues in the active site. mdpi.com The chloroethyl group can also participate in hydrophobic or halogen-bond interactions. The precise mode of interaction is predicted by identifying the specific amino acid residues involved in these connections. nih.govresearchgate.net

Understanding the energetics of binding is essential for optimizing ligand potency. nih.gov The total binding free energy is a sum of various energetic contributions, including electrostatic interactions, van der Waals forces, and the desolvation energy required to remove water molecules from the binding site and the ligand surface. nih.gov

Table 2: Example of Free Energy Contributions to Protein Stability by Urea

This table illustrates how the transfer free energy model can be used to analyze the energetic contributions of molecular groups, based on a study of urea-induced protein denaturation.

Protein Group Free Energy Contribution (cal·mol⁻¹·M⁻¹)
Nonpolar Favorable (Negative Value)
Polar Unfavorable (Positive Value)
Peptide Backbone Favorable (Negative Value)

Data adapted from concepts in a study on urea-protein interactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior of Urea Derivatives

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding interactions, and the movement of water molecules. nih.gov

For 1-(2-biphenylyl)-3-(2-chloroethyl)urea bound to a target, an MD simulation could track the stability of the initial docking pose. Analysis of the root-mean-square deviation (RMSD) of the ligand over the simulation time indicates how stable its position is within the binding site; large fluctuations might suggest a less stable binding mode. nih.gov Furthermore, MD simulations can reveal the dynamic nature of hydrogen bonds and water-mediated interactions that are not always captured in static docking models. nih.gov Studies on related chlorinated biphenyls have shown that halogenation can significantly affect the dynamic properties of the molecule. nih.gov Similarly, simulations can uncover complex interaction mechanisms, such as the formation of transient, disordered clusters prior to stable binding, a phenomenon observed in simulations of urea itself. nih.gov

Prediction of Molecular Descriptors Relevant to Biological Activity (e.g., LogP, TPSA)

In the field of computational drug design and medicinal chemistry, molecular descriptors play a pivotal role in the prediction of the pharmacokinetic and pharmacodynamic properties of a compound. These numerical values are derived from the molecular structure and are instrumental in understanding a molecule's behavior in a biological system. For the compound 1-(2-biphenylyl)-3-(2-chloroethyl)urea, key descriptors such as the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA) are critical for predicting its potential as a therapeutic agent.

LogP , a measure of a compound's lipophilicity, influences its absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often sought, as high lipophilicity can lead to poor solubility and metabolic instability, while low lipophilicity may hinder the molecule's ability to cross cellular membranes.

TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor is a good predictor of a drug's transport properties, particularly its oral bioavailability and ability to penetrate the blood-brain barrier. Compounds with a lower TPSA are generally more likely to be absorbed through the gut and to cross into the central nervous system.

Predicted Molecular Descriptors for 1-(2-Biphenylyl)-3-(2-chloroethyl)urea

Descriptor Predicted Value Significance in Drug Discovery
LogP 3.5 - 4.5 Indicates moderate to high lipophilicity, suggesting good membrane permeability but potential for solubility issues.
TPSA (Ų) 50 - 60 Suggests good oral bioavailability and potential for blood-brain barrier penetration.
Molecular Weight ( g/mol ) ~288.77 Falls within the range considered favorable for drug-likeness according to Lipinski's rule of five.
Hydrogen Bond Donors 2 Influences solubility and binding to target proteins.
Hydrogen Bond Acceptors 2 Affects solubility and the formation of interactions with biological targets.

| Rotatable Bonds | 5 | Relates to the conformational flexibility of the molecule, which can impact target binding. |

These predicted values serve as a foundational guide for the further development and optimization of 1-(2-biphenylyl)-3-(2-chloroethyl)urea as a potential drug candidate. They provide insights into its likely behavior in biological systems and help to direct synthetic efforts towards analogues with improved ADME properties.

In Silico Screening and Virtual Library Design of Urea-Based Compounds

The urea scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. nih.gov Its ability to form key hydrogen bonding interactions with biological targets makes it an attractive moiety for the design of new therapeutic agents. nih.gov In silico screening and the design of virtual libraries are powerful computational strategies that accelerate the discovery of novel urea-based compounds with desired biological activities. ed.ac.uknih.gov

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a specific drug target. ed.ac.uknih.gov This process typically begins with the three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or predicted using homology modeling. A virtual library of compounds, which can contain millions of molecules, is then "docked" into the active site of the target protein. mdpi.com Scoring functions are used to estimate the binding affinity of each compound, and those with the best scores are selected for further experimental testing. mdpi.com This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Virtual library design is a more focused approach where a library of related compounds is generated based on a common scaffold, in this case, the urea functional group. nih.gov By systematically modifying the substituents around the urea core, chemists can explore the structure-activity relationships (SAR) of a particular compound class. nih.govresearchgate.net For instance, a virtual library based on the 1-(2-biphenylyl)-3-(2-chloroethyl)urea scaffold could be created by varying the substituents on the biphenyl ring or by replacing the chloroethyl group with other functionalities. These virtual libraries can then be screened in silico to prioritize the synthesis of the most promising analogues.

Recent studies have demonstrated the utility of these computational approaches in the discovery of novel urea-based inhibitors for a variety of targets. For example, in silico screening has been employed to identify urea derivatives as potent inhibitors of enzymes such as histone deacetylases (HDACs) and fatty acid amide hydrolase (FAAH). nih.govresearchgate.net In these studies, molecular docking simulations revealed the key interactions between the urea moiety and the active site residues of the target enzymes, providing a rationale for the observed inhibitory activity. nih.gov

The design of virtual libraries of urea derivatives has also led to the identification of compounds with antimicrobial and anticancer properties. nih.govmdpi.com By exploring a diverse chemical space around the urea core, researchers have been able to optimize the potency and selectivity of these compounds. researchgate.net

The general workflow for in silico screening and virtual library design of urea-based compounds is outlined in the table below.

Workflow for In Silico Discovery of Urea-Based Compounds

Step Description Key Considerations
1. Target Identification and Validation Selection of a biologically relevant target protein implicated in a disease. The target should have a known or predictable three-dimensional structure.
2. Virtual Library Generation Creation of a diverse library of urea-based compounds. This can be a general library or a focused library around a known active scaffold. The library should cover a wide range of chemical properties to maximize the chances of finding a hit.
3. Molecular Docking Computational simulation of the binding of each compound in the virtual library to the active site of the target protein. The choice of docking algorithm and scoring function can significantly impact the results.
4. Hit Identification and Prioritization Selection of the top-scoring compounds based on their predicted binding affinity and other molecular properties. Hits should be visually inspected to ensure that they form plausible interactions with the target.
5. In Vitro Validation Experimental testing of the prioritized hits to confirm their biological activity. Assays should be robust and relevant to the intended therapeutic application.

| 6. Lead Optimization | Chemical modification of the validated hits to improve their potency, selectivity, and pharmacokinetic properties. | This is an iterative process that often involves multiple rounds of design, synthesis, and testing. |

Through the application of these computational techniques, the discovery and development of new urea-based drugs can be significantly accelerated, leading to the identification of novel therapeutic agents for a wide range of diseases.

Analytical and Spectroscopic Characterization Techniques for Substituted Ureas

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

¹H NMR: The proton NMR spectrum of "Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-" would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the biphenyl (B1667301) group would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing the substitution pattern on the aromatic rings. The protons of the 2-chloroethyl group would show characteristic multiplets for the two methylene (B1212753) (-CH₂-) groups. The N-H protons of the urea (B33335) linkage would appear as broad signals, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the urea group is particularly diagnostic, appearing significantly downfield (typically >150 ppm). The spectrum would also show distinct signals for the carbons of the biphenyl rings and the two carbons of the 2-chloroethyl substituent. For instance, in related urea compounds, the carbonyl carbon signal is a key identifier. nih.gov

Proton Type Expected Chemical Shift (ppm)
Aromatic (biphenyl)7.0 - 8.5
Urea (N-H)Variable (broad)
Methylene (-CH₂-Cl)~3.7
Methylene (-CH₂-NH)~3.5

Note: The above table is an estimation based on general principles of NMR spectroscopy and data for analogous structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For "Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-", high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which allows for the confirmation of its molecular formula (C₁₅H₁₅ClN₂O). The mass spectrum would show a molecular ion peak [M]⁺, along with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for ureas include cleavage of the C-N bonds of the urea moiety and fragmentation of the substituents. For example, the loss of the chloroethyl group or cleavage of the biphenyl group would result in characteristic fragment ions. In the analysis of a related compound, 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, high-resolution mass spectrometry by ESI confirmed the expected molecular ion. mdpi.com

Ion Expected m/z Description
[M]⁺274.09Molecular Ion
[M+2]⁺276.09Isotope peak due to ³⁷Cl
[M - C₂H₄Cl]⁺211.09Loss of the chloroethyl group
[C₁₂H₉NH]⁺168.08Fragment from the biphenylamine moiety

Note: The m/z values in this table are calculated for the most abundant isotopes and represent a hypothetical fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-" would display characteristic absorption bands corresponding to its key functional groups.

The most prominent features would be the N-H stretching vibrations of the urea group, typically appearing as one or two bands in the region of 3200-3400 cm⁻¹. The C=O (carbonyl) stretching vibration of the urea is also a strong and characteristic band, expected to appear around 1630-1680 cm⁻¹. The presence of the aromatic biphenyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the chloroethyl group would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

For example, in the FTIR spectrum of a similar urea derivative, 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, the N-H stretching vibrations were observed at 3273 and 3134 cm⁻¹, and the urea C=O stretch was found at 1734 cm⁻¹. mdpi.com

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Urea)3200 - 3400
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=O Stretch (Urea)1630 - 1680
C=C Stretch (Aromatic)1450 - 1600
C-Cl Stretch600 - 800

Note: The table presents typical IR absorption ranges for the functional groups present in the target molecule.

X-ray Crystallography for Solid-State Structure Determination

This technique would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the urea moiety, which dictate the packing of the molecules in the crystal lattice. The crystal structures of several related urea derivatives, such as 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea and 1-(2-chlorophenyl)-3-(p-tolyl)urea, have been determined by X-ray crystallography, providing valuable insights into the solid-state structures of this class of compounds. researchgate.netresearchgate.net These studies often reveal complex hydrogen-bonding networks that influence the crystal packing. researchgate.netresearchgate.net

Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating unit in the crystal
Space GroupSymmetry of the crystal lattice
Atomic CoordinatesPrecise 3D position of each atom
Bond Lengths & AnglesGeometric details of the molecular structure
Intermolecular InteractionsHydrogen bonds, van der Waals forces

Chromatographic Methods for Purification and Purity Assessment (e.g., Silica (B1680970) Gel Chromatography)

Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds like "Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-".

Silica Gel Chromatography: Column chromatography using silica gel as the stationary phase is a standard method for purifying ureas from reaction mixtures. mdpi.com By choosing an appropriate solvent system (mobile phase), the target compound can be separated from starting materials, by-products, and other impurities based on differences in their polarity and affinity for the stationary phase. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Purity Assessment: The purity of the final product is often assessed using High-Performance Liquid Chromatography (HPLC). This technique provides a quantitative measure of purity by separating the sample into its individual components and detecting them as they elute from the column. A pure sample will ideally show a single, sharp peak in the chromatogram.

The choice of eluent in silica gel chromatography is crucial and is often determined empirically using TLC. For ureas, mixtures of non-polar solvents (like hexane (B92381) or heptane) and more polar solvents (like ethyl acetate (B1210297) or dichloromethane) are commonly employed.

Future Research Directions and Unexplored Avenues for 1 2 Biphenylyl 3 2 Chloroethyl Urea

Development of Novel Synthetic Strategies for Advanced Analogues

The core structure of 1-(2-biphenylyl)-3-(2-chloroethyl)urea offers a versatile platform for the synthesis of advanced analogues. Future research should focus on developing more efficient and diverse synthetic methodologies to expand the chemical space around this scaffold.

One promising approach involves the exploration of novel coupling partners and reaction conditions. While the traditional synthesis often involves the reaction of an appropriately substituted aniline (B41778) with 2-chloroethyl isocyanate, modern cross-coupling reactions could be employed to introduce a wider array of functionalities on the biphenyl (B1667301) ring system. researchgate.net For instance, Suzuki, Stille, and Buchwald-Hartwig amination reactions could be utilized to create a library of analogues with varied substitution patterns.

Furthermore, the development of one-pot or multicomponent reactions would streamline the synthesis process, making it more atom-economical and time-efficient. mdpi.com For example, a one-step procedure involving a carbonylation reaction with a suitable phosgene (B1210022) equivalent, followed by the in-situ reaction with 2-amino-biphenyl and 2-chloroethylamine (B1212225) derivatives, could be explored. mdpi.com The synthesis of a series of N-aryl-N′-(2-chloroethyl)ureas (CEUs) and their derivatives has been a subject of interest to explore their antiproliferative activity. researchgate.net

The table below outlines potential synthetic strategies for generating advanced analogues of 1-(2-biphenylyl)-3-(2-chloroethyl)urea.

Synthetic Strategy Description Potential Advantages
Modern Cross-Coupling Reactions Utilization of Suzuki, Stille, and Buchwald-Hartwig reactions to introduce diverse substituents on the biphenyl core.Increased diversity of analogues, access to previously inaccessible structures.
One-Pot/Multicomponent Reactions Development of streamlined synthetic procedures to reduce the number of steps and improve efficiency.Time and cost savings, improved atom economy.
Combinatorial Chemistry High-throughput synthesis of a large library of analogues for rapid screening.Accelerated discovery of lead compounds with improved properties.
Flow Chemistry Use of continuous-flow reactors for precise control over reaction parameters and enhanced safety.Improved reproducibility, scalability, and safety, especially with hazardous reagents.

Investigation of Undiscovered Molecular Targets and Biological Pathways

While the primary mechanism of action for many chloroethylating agents involves the alkylation of DNA, it is crucial to investigate other potential molecular targets and biological pathways for 1-(2-biphenylyl)-3-(2-chloroethyl)urea. This exploration could unveil novel mechanisms of action and identify new therapeutic applications.

Research on related phenyl-3-(2-chloroethyl)ureas (CEUs) has indicated that these compounds can act as potent antimicrotubule agents by covalently binding to β-tubulin, leading to microtubule depolymerization. aacrjournals.org This disruption of the cytoskeleton can inhibit cell migration and proliferation. aacrjournals.org Therefore, a key future direction is to ascertain whether 1-(2-biphenylyl)-3-(2-chloroethyl)urea shares this tubulin-targeting activity.

Another avenue of investigation is the potential interaction with enzymes involved in critical cellular processes. A recent study on chlorinated biphenyl antimicrobials highlighted demethylmenaquinone (B1232588) methyltransferase (MenG), an enzyme in the menaquinone biosynthesis pathway, as a molecular target for a structurally related diaryl urea (B33335) compound. nih.gov Given the structural similarities, it would be pertinent to investigate if 1-(2-biphenylyl)-3-(2-chloroethyl)urea can inhibit MenG or other enzymes in key metabolic pathways.

The following table summarizes potential molecular targets for future investigation.

Potential Molecular Target Associated Biological Pathway Rationale for Investigation
β-Tubulin Microtubule dynamics, cell division, cell migrationRelated CEUs have shown activity against β-tubulin. aacrjournals.org
Demethylmenaquinone methyltransferase (MenG) Menaquinone (Vitamin K2) biosynthesisStructural similarity to known MenG inhibitors. nih.gov
Kinases Signal transduction pathwaysMany diaryl ureas are known kinase inhibitors (e.g., Sorafenib).
DNA Repair Enzymes DNA damage responseChloroethylating agents induce DNA damage, making repair enzymes potential targets for synergistic inhibition.

Application of Advanced Computational Methods in Lead Optimization

Advanced computational methods have become indispensable in modern drug discovery for hit-to-lead and lead optimization processes. nih.gov For 1-(2-biphenylyl)-3-(2-chloroethyl)urea, these methods can be instrumental in designing analogues with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of analogues with their biological activity. nih.gov These models can then guide the design of new compounds with enhanced efficacy. Molecular docking simulations can provide insights into the binding mode of 1-(2-biphenylyl)-3-(2-chloroethyl)urea and its analogues with potential molecular targets, such as the colchicine-binding site of tubulin or the active site of MenG. nih.gov

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex, providing a more realistic representation of the interactions and helping to rationalize the binding affinities. Furthermore, fragment-based drug discovery (FBDD) approaches, aided by computational screening, can identify small molecular fragments that bind to the target protein, which can then be grown or linked to develop more potent inhibitors. nih.gov

The table below details the application of various computational methods in the lead optimization of chloroethylurea agents.

Computational Method Application in Lead Optimization Expected Outcome
Quantitative Structure-Activity Relationship (QSAR) Predict the biological activity of novel analogues based on their structural properties.Guidance for designing more potent compounds.
Molecular Docking Predict the binding mode and affinity of analogues to their molecular targets.Understanding of key interactions for structure-based design.
Molecular Dynamics (MD) Simulations Study the stability and dynamics of the ligand-protein complex over time.More accurate prediction of binding free energies and identification of stable binding conformations.
Fragment-Based Drug Discovery (FBDD) Identify and optimize small molecular fragments that bind to the target.Generation of novel lead compounds with high ligand efficiency.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.Early identification and mitigation of potential liabilities.

Exploration of Targeted Delivery Mechanisms for Chloroethylurea Agents

A significant challenge with many chemotherapeutic agents is their non-specific distribution, which can lead to systemic toxicity. The development of targeted drug delivery systems for 1-(2-biphenylyl)-3-(2-chloroethyl)urea could enhance its therapeutic index by increasing its concentration at the tumor site while minimizing exposure to healthy tissues. nih.gov

Nanomedicine offers a promising platform for the targeted delivery of anticancer drugs. nih.gov Encapsulating 1-(2-biphenylyl)-3-(2-chloroethyl)urea within liposomes, polymeric nanoparticles, or micelles could improve its solubility, stability, and pharmacokinetic profile. youtube.com These nanocarriers can be further functionalized with targeting ligands, such as antibodies, peptides, or aptamers, that specifically recognize and bind to receptors overexpressed on the surface of cancer cells. nih.gov

Another innovative approach is the use of cell-mediated drug delivery systems. nih.gov For instance, red blood cells or neutrophils could be loaded with the chloroethylurea agent and utilized as "Trojan horses" to deliver the drug to the tumor microenvironment. nih.gov Stimuli-responsive drug delivery systems that release the drug in response to specific triggers within the tumor microenvironment, such as lower pH or the presence of certain enzymes, also represent a viable future research direction.

The table below outlines various targeted delivery mechanisms that could be explored for chloroethylurea agents.

Targeted Delivery Mechanism Description Potential Benefits
Liposomes Vesicular carriers composed of lipid bilayers that can encapsulate the drug.Improved solubility, prolonged circulation time, and passive targeting via the enhanced permeability and retention (EPR) effect.
Polymeric Nanoparticles Solid colloidal particles that can have the drug dissolved, entrapped, encapsulated, or attached to the particle matrix.Controlled release, surface functionalization for active targeting.
Micelles Self-assembling nanosized colloidal particles with a hydrophobic core and a hydrophilic shell.Solubilization of poorly water-soluble drugs.
Antibody-Drug Conjugates (ADCs) Covalent attachment of the drug to a monoclonal antibody that targets a tumor-specific antigen.High specificity and potency.
Cell-Mediated Delivery Use of cells like red blood cells or neutrophils as carriers for the drug.Enhanced biocompatibility and ability to overcome biological barriers. nih.gov

Synergistic Effects with Other Research Agents

Combining 1-(2-biphenylyl)-3-(2-chloroethyl)urea with other therapeutic agents could lead to synergistic anticancer effects, potentially overcoming drug resistance and allowing for lower doses of each agent, thereby reducing toxicity. nih.gov Future research should explore rational combinations based on the compound's mechanism of action.

If 1-(2-biphenylyl)-3-(2-chloroethyl)urea is found to be a potent DNA-damaging agent, combining it with inhibitors of DNA repair pathways, such as PARP inhibitors or inhibitors of the non-homologous end joining (NHEJ) pathway, could be a promising strategy. nih.gov This combination would prevent cancer cells from repairing the drug-induced DNA damage, leading to enhanced cell death. nih.gov

Should the compound prove to be a microtubule-disrupting agent, its combination with drugs that target other phases of the cell cycle or that induce apoptosis through different pathways could be explored. For instance, combining it with a glycolytic inhibitor like dichloroacetate (B87207) has shown synergistic effects with other antimitotic agents. nih.gov Furthermore, combining it with autophagy inhibitors like chloroquine (B1663885) could prevent the cancer cells from using autophagy as a survival mechanism against the drug-induced stress. mdpi.com

The table below presents potential synergistic combinations for 1-(2-biphenylyl)-3-(2-chloroethyl)urea.

Combination Agent Class Mechanism of Synergy Example Agents
DNA Repair Inhibitors Enhancement of DNA damage-induced apoptosis. nih.govOlaparib (PARP inhibitor), KU-57788 (NHEJ inhibitor) nih.gov
Microtubule-Targeting Agents Targeting different aspects of microtubule dynamics or different phases of the cell cycle.Paclitaxel, Vinca alkaloids
Kinase Inhibitors Inhibition of key signaling pathways involved in cell survival and proliferation.Berbamine (CaMKIIγ inhibitor), Arcyriaflavin A (CDK4 inhibitor) mdpi.com
Autophagy Inhibitors Prevention of cancer cell survival through autophagy. mdpi.comChloroquine, Hydroxychloroquine mdpi.com
Immunotherapies Enhancing the immunogenicity of cancer cells by inducing immunogenic cell death.Checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies)

Advanced Spectroscopic Techniques for Real-Time Interaction Studies

To gain a deeper understanding of the molecular interactions between 1-(2-biphenylyl)-3-(2-chloroethyl)urea and its biological targets, the application of advanced spectroscopic techniques is essential. These methods can provide real-time information on binding events, conformational changes, and the kinetics of these interactions. unito.it

Fluorescence spectroscopy can be used to study the binding of the compound to proteins by monitoring changes in the intrinsic fluorescence of tryptophan and tyrosine residues or by using fluorescently labeled analogues. nih.gov This can provide information on binding constants, stoichiometry, and the nature of the binding forces. nih.gov

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating changes in the secondary and tertiary structure of a protein upon ligand binding. nih.gov This can reveal whether the binding of 1-(2-biphenylyl)-3-(2-chloroethyl)urea induces significant conformational changes in its target protein. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed atomic-level information about the binding site and the conformational changes in both the ligand and the protein upon complex formation. unito.it Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify the binding epitopes of the ligand, while 2D NMR experiments like 1H-15N HSQC can map the binding interface on the protein. unito.it

The table below details the application of advanced spectroscopic techniques for studying the interactions of 1-(2-biphenylyl)-3-(2-chloroethyl)urea.

Spectroscopic Technique Information Obtained Significance
Fluorescence Spectroscopy Binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction. nih.govQuantifies the strength and nature of the binding interaction.
Circular Dichroism (CD) Spectroscopy Changes in the secondary and tertiary structure of the target protein upon binding. nih.govReveals ligand-induced conformational changes in the target.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic-level details of the binding site, conformational changes, and binding kinetics. unito.itProvides a high-resolution picture of the ligand-protein interaction.
Isothermal Titration Calorimetry (ITC) Direct measurement of the heat released or absorbed during a binding event, providing a complete thermodynamic profile.Determines the binding affinity, stoichiometry, enthalpy, and entropy of the interaction.
Surface Plasmon Resonance (SPR) Real-time monitoring of binding and dissociation kinetics (kon and koff).Provides a detailed understanding of the dynamics of the interaction.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing Urea, 1-(2-biphenylyl)-3-(2-chloroethyl)-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a biphenylyl isocyanate with a 2-chloroethylamine derivative. Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity, while inert solvents (e.g., dichloromethane) minimize side reactions .
  • Catalysts : Triethylamine or carbodiimide-based coupling agents improve urea bond formation by neutralizing HCl byproducts .
  • Temperature : Reflux conditions (80–120°C) optimize kinetics but may require stabilization of heat-sensitive intermediates .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using column chromatography or recrystallization .

Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of urea derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns on aromatic rings and urea linkage integrity. Aromatic protons in biphenylyl groups typically appear as multiplet clusters in δ 7.2–7.8 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles. For example, urea C=O bond lengths typically range 1.22–1.24 Å .
    • Data Inconsistency Resolution : Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. What theoretical frameworks guide the investigation of electronic properties and reaction mechanisms in urea derivatives?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloroethyl group’s electron-withdrawing effect lowers HOMO energy, directing reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to assess stability under varying pH or temperature .
    • Application : Use software like Gaussian or MOE for modeling, aligning computational results with experimental kinetics data .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing urea derivatives with high enantiomeric purity?

  • Methodological Answer :

  • Variable Selection : Key factors include temperature, solvent polarity, catalyst loading, and stoichiometry .
  • Design Matrix : Use a 2k^k factorial design to screen interactions. For example, a 24^4 design evaluates 16 combinations to identify dominant factors .
  • Response Surface Methodology (RSM) : Refine optimal conditions (e.g., 90°C, 1.2 eq. catalyst) to maximize yield (>85%) while minimizing byproducts .
    • Validation : Confirm enantiopurity via chiral HPLC or circular dichroism .

Q. How do structural modifications (e.g., biphenylyl substituents) influence biological target interactions?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Biphenylyl Groups : Enhance π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Chloroethyl Group : Increases lipophilicity (logP >3.5), improving membrane permeability but potentially reducing solubility .
  • Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd_d) to targets like EGFR or COX-2 .
  • Molecular Docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Q. How can researchers resolve contradictions in biological activity data for urea derivatives?

  • Methodological Answer :

  • Hypothesis Testing :

Assay Variability : Compare results across multiple assays (e.g., MTT vs. ATP-luciferase for cytotoxicity) .

Metabolic Stability : Use liver microsomes to assess if discrepancies arise from differential metabolism .

  • Statistical Analysis : Apply ANOVA to identify significant outliers or batch effects .
  • Mechanistic Studies : Perform knock-down/knock-out experiments (e.g., CRISPR for target validation) to confirm on-target effects .

Q. What advanced techniques characterize degradation pathways of urea derivatives under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor urea bond cleavage via LC-MS .
  • Oxidative Stress : Use H2 _2O2_2 or cytochrome P450 enzymes to identify reactive metabolites .
  • Isotope Labeling : Track 13C^{13}C-labeled urea groups to map degradation products .

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